molecular formula C13H17ClO4 B13659385 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid

5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid

Cat. No.: B13659385
M. Wt: 272.72 g/mol
InChI Key: VQSUJDZUMBOMKO-UHFFFAOYSA-N
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Description

5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid is an organic compound with the molecular formula C13H17ClO4. It is a derivative of pentanoic acid, featuring a chloro and two methoxy groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid typically involves the reaction of 3-chloro-2,4-dimethoxybenzaldehyde with a suitable pentanoic acid derivative under acidic or basic conditions. The reaction may proceed through a series of steps including condensation, reduction, and esterification, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process may include rigorous purification steps such as recrystallization and chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring may influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)pentanoic acid: Similar structure but lacks the chloro group.

    5-(2,4-Dimethoxyphenyl)pentanoic acid: Similar structure with different substitution pattern on the phenyl ring.

    5-(3-Chloro-4-methoxyphenyl)pentanoic acid: Similar structure with different positioning of the methoxy group.

Uniqueness

5-(3-Chloro-2,4-dimethoxyphenyl)pentanoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H17ClO4

Molecular Weight

272.72 g/mol

IUPAC Name

5-(3-chloro-2,4-dimethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H17ClO4/c1-17-10-8-7-9(13(18-2)12(10)14)5-3-4-6-11(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)

InChI Key

VQSUJDZUMBOMKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCCCC(=O)O)OC)Cl

Origin of Product

United States

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